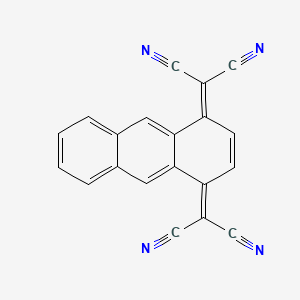
Propanedinitrile, 2,2'-(1,4-anthracenediylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is an organic compound that features a unique structure with two propanedinitrile groups connected by a 1,4-anthracenediylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- typically involves the reaction of 1,4-anthraquinone with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- has several scientific research applications:
Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: It is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- involves its interaction with molecular targets through its nitrile and anthracene moieties. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, 2,2’-(1,4-naphthalenediylidene)bis-: This compound has a similar structure but with a naphthalene core instead of anthracene.
Propanedinitrile, 2,2’-(1-chloro-9,10-anthracenediylidene)bis-: This variant includes a chlorine atom on the anthracene moiety.
Uniqueness
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is unique due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and materials science. Its anthracene core provides distinct optical and electronic characteristics that differentiate it from similar compounds.
Propiedades
Número CAS |
88068-06-8 |
|---|---|
Fórmula molecular |
C20H8N4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-[4-(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H8N4/c21-9-15(10-22)17-5-6-18(16(11-23)12-24)20-8-14-4-2-1-3-13(14)7-19(17)20/h1-8H |
Clave InChI |
AJEGMUBKEAENFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
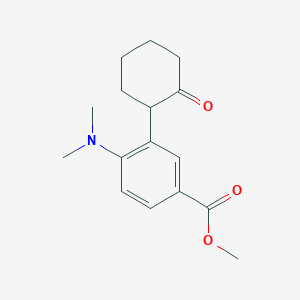
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)


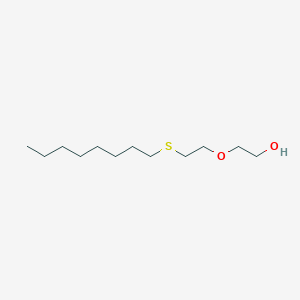
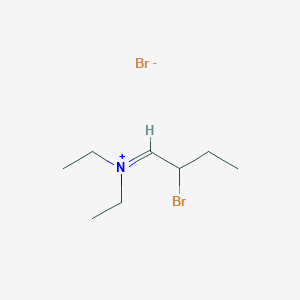
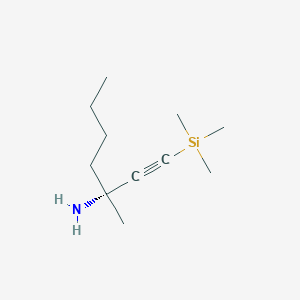
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

